(5-Amino-2-methylphenyl)boronic acid hydrochloride
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Overview
Description
(5-Amino-2-methylphenyl)boronic acid hydrochloride is an organoboron compound with the molecular formula C7H10BNO2·HCl. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The presence of both amino and boronic acid functional groups makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)boronic acid hydrochloride typically involves the reaction of 5-amino-2-methylphenylboronic acid with hydrochloric acid. The process can be summarized as follows:
Hydroboration: The initial step involves the hydroboration of 5-amino-2-methylphenylboronic acid.
Hydrochlorination: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration and hydrochlorination processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the boronic acid and amino groups.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2-methylphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(5-Amino-2-methylphenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Amino-2-methylphenyl)boronic acid hydrochloride primarily involves its role as a boronic acid derivative:
Molecular Targets: The boronic acid group interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 2-Methylphenylboronic acid
Comparison:
- Uniqueness: (5-Amino-2-methylphenyl)boronic acid hydrochloride is unique due to the presence of both amino and boronic acid groups, which provide dual functionality in chemical reactions.
- Reactivity: Compared to phenylboronic acid, the amino group in this compound enhances its reactivity in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H11BClNO2 |
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Molecular Weight |
187.43 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4,10-11H,9H2,1H3;1H |
InChI Key |
WBCWXCMLZKKASL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C)(O)O.Cl |
Origin of Product |
United States |
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